(1S,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.234. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereodivergent Syntheses and β-Dipeptides
The stereodivergent syntheses of cyclobutane derivatives have been a significant area of research. For instance, efficient methods for synthesizing methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid were developed. This process allowed for the creation of enantiomeric β-amino acids, which were then used to produce enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, marking the first reported β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002).
Synthesis of Cyclobutane Amino Acids
Research has also focused on the synthesis of cyclobutane amino acids, highlighting their potential in creating rigid peptides. For example, (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids were prepared with high enantiomeric excess and yields starting from a single chiral compound. This synthesis utilized a [2+2] photocycloaddition reaction, underlining the method's efficiency and stereoselectivity (Gauzy et al., 2004).
Innovative Synthesis Techniques
The exploration of novel synthesis techniques has been a key aspect of research. An example includes the scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative using continuous photo flow chemistry. This method proved effective for producing biologically active compounds and materials science applications, demonstrating the versatility of cyclobutane derivatives (Yamashita et al., 2019).
Properties
IUPAC Name |
(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-10(2,3)14-9(13)7-5-4-6(7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBMXPFFCFHKDD-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC[C@@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.